molecular formula C10H13ClN4 B2874118 Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1803587-22-5

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

Cat. No. B2874118
CAS RN: 1803587-22-5
M. Wt: 224.69
InChI Key: HHZDPOYRDCRIRR-UHFFFAOYSA-N
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Description

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a polytriazolylamine ligand. It stabilizes Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .


Synthesis Analysis

The synthesis of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride involves complex reactions. For instance, the complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry, and NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride was characterized by X-ray crystallography, SQUID magnetometry, and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride are complex. For example, it has been found to be involved in reactions with Cu (I) ions, enhancing its catalytic effect in the azide-acetylene cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride include a melting point of 132-143 °C and it is stored at a temperature of -20°C .

Scientific Research Applications

Apoptosis Induction in Cancer Research

The compound has been utilized in the design and synthesis of derivatives that show promising results in inducing apoptosis in cancer cells. For instance, certain derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. These derivatives have been evaluated using assays like the MTT assay, which measures cell metabolic activity as an indicator of cell viability and proliferation .

Tubulin Polymerization Inhibition

In the realm of cancer therapeutics, inhibiting tubulin polymerization is a key strategy for anticancer drugs. Derivatives of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride have been studied for their ability to bind to the colchicine binding site of tubulin, thereby inhibiting its polymerization. This action can lead to cell cycle arrest and ultimately induce apoptosis in cancer cells .

Drug Discovery and Development

The triazole ring present in the compound is a common motif in pharmaceuticals due to its resemblance to the amide bond, mimicking either an E or Z configuration. This structural feature, along with the compound’s stability and hydrogen bonding ability, makes it a valuable scaffold in drug discovery. It has been used in the development of various medicinal compounds, including anticonvulsants, antibiotics, and anticancer drugs .

Organic Synthesis

In organic chemistry, Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride serves as a precursor for the synthesis of complex molecules. Its derivatives are often used in click chemistry reactions, which are known for their efficiency and specificity. These reactions are crucial for constructing diverse molecular architectures with potential applications in various fields .

Supramolecular Chemistry

The compound’s derivatives have applications in supramolecular chemistry, where they can form complex structures with other molecules. This is particularly useful in the creation of novel materials with specific properties, such as enhanced stability or reactivity .

Catalysis

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride and its derivatives have been shown to stabilize copper (I) ions, enhancing their catalytic effect in azide-alkyne cycloaddition reactions. This is a key reaction in the synthesis of various organic compounds and has broad implications in materials science and nanotechnology .

Mechanism of Action

Target of Action

The primary target of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is Copper (I) ions . Copper (I) ions play a crucial role in various biochemical reactions, particularly in the azide-acetylene cycloaddition .

Mode of Action

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride, also known as a polytriazolylamine ligand, interacts with its target by stabilizing Copper (I) ions . It prevents the disproportionation and oxidation of Copper (I) ions, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

The compound is involved in the azide-acetylene cycloaddition pathway . By stabilizing Copper (I) ions, it enhances the catalytic effect of these ions in the cycloaddition of azides and alkynes . This reaction is a key step in the synthesis of triazoles, a class of compounds with various applications in medicinal chemistry and material science .

Pharmacokinetics

The compound is known to be a solid at room temperature . Its bioavailability, distribution, metabolism, and excretion would depend on various factors, including its formulation, route of administration, and individual patient characteristics.

Result of Action

The stabilization of Copper (I) ions by Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride results in an enhanced catalytic effect in the azide-acetylene cycloaddition . This leads to the efficient synthesis of triazoles, which can have various molecular and cellular effects depending on their specific structures and targets .

Action Environment

The action of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is influenced by environmental factors such as temperature and the presence of other substances . For instance, the compound is stable at -20°C . Moreover, it can enhance the catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition without requiring an inert atmosphere or anhydrous conditions .

Safety and Hazards

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is classified as Aquatic Chronic 4 according to the Hazard Statements. It may cause skin irritation, serious eye irritation, and respiratory irritation. Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .

properties

IUPAC Name

1-phenyl-N-(2H-triazol-4-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-2-4-9(5-3-1)6-11-7-10-8-12-14-13-10;/h1-5,8,11H,6-7H2,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZDPOYRDCRIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NNN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

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